5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a heterocyclic compound with a unique structure that combines an indole ring with a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylindole with hydrazine derivatives, followed by cyclization with cyanogen bromide or similar reagents . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazinoindole derivatives .
Scientific Research Applications
5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to chelate iron and inhibit cancer cell proliferation.
Materials Science:
Mechanism of Action
The mechanism of action of 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its ability to chelate metal ions, particularly iron. This chelation disrupts metal ion homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and this interaction is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but may have different substituents that alter their properties and applications.
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid have different biological activities but share the indole ring structure.
Uniqueness
5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combined triazine and indole rings, which confer distinct chemical and biological properties. Its ability to selectively bind ferrous ions and its potential as an anticancer agent highlight its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C10H9N5 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C10H9N5/c1-15-7-5-3-2-4-6(7)8-9(15)12-10(11)14-13-8/h2-5H,1H3,(H2,11,12,14) |
InChI Key |
MMZHBNJVEKKZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.